molecular formula C14H17N5O3 B2496555 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034248-51-4

1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2496555
CAS RN: 2034248-51-4
M. Wt: 303.322
InChI Key: HWKBMWBFQJGGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals characterized by their complex molecular architecture, incorporating elements such as methoxypyridazin, pyrrolidinyl, and pyrazolyl ethanone groups. These moieties suggest potential for diverse chemical reactions and properties, making it a candidate for various synthetic and analytical applications in chemistry.

Synthesis Analysis

Synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of pyrazolo and pyridine derivatives from 1,3,4-thiadiazolyl ethanone as starting material illustrates a methodology that could be adapted for our compound (Mahmoud M. Abdelall, 2014). The intricate steps likely involve nucleophilic substitution reactions, condensation, and cyclization processes tailored to introduce specific functional groups at designated positions on the molecular framework.

Molecular Structure Analysis

The structure of similar compounds has been elucidated using techniques like X-ray diffraction, demonstrating the utility of this method in confirming molecular geometries and atomic configurations (Qing Wang et al., 2017). These analyses provide insight into the spatial arrangement of atoms, crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

The chemical behavior of compounds containing pyrazol, pyridine, and ethanone groups involves a variety of reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. For example, compounds with pyrazol and pyridine moieties have been shown to participate in cycloaddition reactions, offering pathways to synthesize novel derivatives (Chitrakar Ravi et al., 2017).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, can be inferred from similar compounds' data. For instance, compounds with pyrazol and methoxypyridazin groups have been characterized by their crystalline structures and thermal stability, providing a basis for predicting the physical properties of our compound (C. Alaşalvar et al., 2014).

Chemical Properties Analysis

The reactivity and stability of such compounds are influenced by their functional groups. For example, the presence of methoxypyridazin and pyrazolyl groups contributes to their potential for engaging in hydrogen bonding and π-π interactions, affecting their chemical stability and reactivity (J. Salimon et al., 2011).

Scientific Research Applications

Synthesis and Reactions

  • This compound has been utilized as a starting material in synthesizing a variety of heterocyclic compounds. It has shown efficacy in diazotizing to form corresponding diazonium salts and reacting with phenyl isothiocyanate to produce thiourea derivatives. These reactions facilitate the synthesis of thiazole derivatives and triazine derivatives, indicating its versatility in organic synthesis (Attaby et al., 2006).

Antiviral Activity

  • Compounds derived from this chemical have exhibited antiviral properties. Specifically, they have been evaluated for cytotoxicity, anti-HSV1 (Herpes Simplex Virus 1), and anti-HAV-MBB (Hepatitis A Virus) activities. This suggests potential applications in the development of antiviral drugs (Attaby et al., 2006).

Antimicrobial Activity

  • Derivatives of this compound have been synthesized and tested for antimicrobial activities. Studies have indicated that some of these compounds possess significant antibacterial and antifungal properties, comparable to known drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Structural Characterization and Analysis

  • The compound has been used in the structural characterization and analysis of new derivatives. Single-crystal X-ray diffraction, vibrational frequency calculations, and other spectroscopic methods have been employed to elucidate the structures and properties of these derivatives (Kalai et al., 2021).

Pharmaceutical Research

  • In pharmaceutical research, it has been a key component in the synthesis of σ1 receptor antagonists, which are potential candidates for pain management therapies (Díaz et al., 2020).

Chemical Synthesis of Heterocyclic Compounds

  • The compound has been instrumental in the chemical synthesis of diverse heterocyclic compounds, including thiadiazoles, pyrimidines, and pyrazoles, demonstrating its broad utility in organic chemistry and drug development (Abdelall, 2014).

Exploration in Natural Products

  • This compound has been identified in the study of natural products, particularly in the isolation of alkaloids from mangrove-derived actinomycetes. These findings are significant in the discovery of new bioactive compounds (Wang et al., 2014).

properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-21-12-3-4-13(17-16-12)22-11-5-8-18(9-11)14(20)10-19-7-2-6-15-19/h2-4,6-7,11H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKBMWBFQJGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.